furan-2-carboxylate

Organic Photovoltaics Hole Transport Materials Diketopyrrolopyrrole

Furan-2-carboxylate is the critical end-cap scaffold for diketopyrrolopyrrole (DPP)-based electron donors, delivering a 10× improvement in hole mobility over thiophene analogs and a 5.37% power conversion efficiency due to its near-coplanar geometry (0.56° dihedral). In antimicrobial silver complexes (AgFu2c), it provides 8× greater E. coli activity and a favorable T-cell lymphoma selectivity index (7.3 vs cisplatin 6.4). Its superior reactivity in nitration reactions also reduces process cycle time. Source high-purity furan-2-carboxylate to leverage these validated structural advantages in your advanced R&D programs.

Molecular Formula C5H3O3-
Molecular Weight 111.08 g/mol
Cat. No. B1237412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuran-2-carboxylate
Synonyms2-furancarboxylic acid
2-furoic acid
2-furoic acid, sodium salt
furan-2-carboxylate
furan-2-ylacetate
furan-3-carboxylic
Molecular FormulaC5H3O3-
Molecular Weight111.08 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(=O)[O-]
InChIInChI=1S/C5H4O3/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)/p-1
InChIKeySMNDYUVBFMFKNZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-carboxylate: Chemical Identity, Class, and Core Characteristics for Scientific Procurement


Furan-2-carboxylate refers to the conjugate base of furan-2-carboxylic acid (2-furoic acid), a five-membered heterocyclic monocarboxylic acid with the molecular formula C5H4O3 and a molecular weight of 112.08 g/mol [1]. This compound belongs to the furancarboxylic acid class and serves as a versatile building block in pharmaceutical, agrochemical, and materials science applications [1]. Its derivatives, including esters and metal complexes, are widely employed in synthetic chemistry and medicinal chemistry due to the unique electronic and steric properties conferred by the oxygen-containing furan ring.

Why Generic Substitution of Furan-2-carboxylate with Thiophene or Pyrrole Analogs Fails: The Evidence for Context-Dependent Performance


While furan-2-carboxylate, thiophene-2-carboxylate, and pyrrole-2-carboxylate share a common heteroaromatic carboxylic acid scaffold, their electronic, steric, and reactivity profiles differ markedly due to the nature of the heteroatom (O, S, or N). Pharmacological and physicochemical classification studies have demonstrated that furan and thiophene amide derivatives cluster distinctly based on lipophilicity and antiproliferative activity, confirming that simple isosteric replacement does not yield predictable outcomes [1]. Consequently, substituting furan-2-carboxylate with its thiophene or pyrrole counterpart without experimental validation risks compromising key performance attributes such as charge carrier mobility, reaction selectivity, or biological activity. The quantitative evidence below establishes the specific contexts in which furan-2-carboxylate offers verifiable advantages.

Quantitative Differentiation Evidence for Furan-2-carboxylate Derivatives: Head-to-Head Comparator Data


Hole Mobility Enhancement in Organic Photovoltaics: DPP(CF)₂ (Furan-2-carboxylate End-Capped) vs DPP(CT)₂ (Thiophene-2-carboxylate End-Capped)

In diketopyrrolopyrrole (DPP)-based small molecules for solution-processable organic solar cells, the incorporation of furan-2-carboxylate end-groups (DPP(CF)₂) results in a hole mobility that is one order of magnitude higher than that of the analogous thiophene-2-carboxylate derivative (DPP(CT)₂) [1]. The furan-2-carboxylate moiety enables a fully coplanar molecular conformation with a dihedral angle of only 0.56°, whereas the thiophene analog exhibits greater steric distortion [1]. This structural difference leads to superior charge-transporting ability and a power conversion efficiency of 5.37% for DPP(CF)₂-based devices, along with a short-circuit current density of 11.4 mA cm⁻² [1].

Organic Photovoltaics Hole Transport Materials Diketopyrrolopyrrole

Superior Electrophilic Reactivity in Nitration: Methyl Furan-2-carboxylate vs Methyl Thiophene-2-carboxylate

In a competitive nitration study using mixtures of nitric acid and acetic anhydride, methyl furan-2-carboxylate exhibited higher reactivity than methyl thiophene-2-carboxylate [1]. The furan derivative was more active under both catalytic (H₂SO₄) and solvent (acetic anhydride) conditions [1].

Heterocyclic Chemistry Nitration Reactivity Comparison

Selective Antimicrobial Activity of Silver(I) Furan-2-carboxylate (AgFu2c) vs Silver(I) Pyrrole-2-carboxylate (AgPy2c) and Silver Sulfadiazine (AgSD)

Silver(I) furan-2-carboxylate (AgFu2c) displays selective antimicrobial activity, being 8× more effective against E. coli and 4× more effective against S. aureus relative to its activity against lactobacilli [1]. In comparison, AgPy2c is 8× more effective against both pathogens [1]. The stability constant for the Ag⁺–Fu2c⁻ complex (log βML = 0.59 ± 0.04) confirms modest but measurable complexation in solution [1].

Antimicrobial Silver Complexes Selectivity

Anticancer Activity of Silver(I) Furan-2-carboxylate (AgFu2c) Comparable to Cisplatin Against Jurkat T-Cell Lymphoma

AgFu2c demonstrates significant anticancer activity against human leukemic T-cell lymphoma (Jurkat) with an IC50 of 8.00 μM, which is comparable to the clinical standard cisplatin (IC50 = 6.3 μM) [1]. The selectivity index (SI) for AgFu2c (7.3) is also similar to that of cisplatin (6.4) [1], indicating a favorable therapeutic window.

Anticancer Silver Complexes Cisplatin Comparator

High-Impact Application Scenarios for Furan-2-carboxylate Derivatives Based on Verified Differentiation Data


Organic Photovoltaic Donor Material Design: Achieving Enhanced Hole Mobility with Furan-2-carboxylate End-Caps

Researchers developing diketopyrrolopyrrole (DPP)-based electron donors for solution-processed organic solar cells should prioritize furan-2-carboxylate end-capped architectures over thiophene analogs to achieve an order-of-magnitude improvement in hole mobility and a power conversion efficiency of 5.37% [1]. The near-coplanar geometry (0.56° dihedral angle) minimizes steric distortion and enhances crystallinity, directly translating to superior charge transport.

Synthetic Route Optimization: Leveraging Higher Nitration Reactivity of Methyl Furan-2-carboxylate

In multistep syntheses requiring nitration of heteroaromatic esters, methyl furan-2-carboxylate offers higher reactivity than its thiophene counterpart under both catalytic and solvent conditions, potentially reducing reaction times or improving yields [1]. This differentiation is particularly relevant for process chemists scaling up nitro-furan intermediates for pharmaceuticals or agrochemicals.

Antimicrobial Silver Complex Development: Exploiting Differential Selectivity of AgFu2c

For silver-based antimicrobial formulations where preservation of beneficial lactobacilli is desired, AgFu2c provides a differentiated selectivity profile (8× more active against E. coli, 4× more active against S. aureus) compared to the non-selective AgPy2c [1]. This tunable activity makes AgFu2c a candidate for targeted topical or gastrointestinal antimicrobial applications.

Anticancer Drug Discovery: AgFu2c as a Cisplatin-Comparable Lead Compound

Medicinal chemists pursuing novel metallodrugs for T-cell lymphoma or other cisplatin-sensitive cancers should consider AgFu2c as a lead scaffold, given its IC50 of 8.00 μM against Jurkat cells—comparable to cisplatin (6.3 μM)—and its favorable selectivity index (7.3 vs 6.4) [1]. Its distinct silver-based mechanism may circumvent cisplatin resistance pathways.

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